molecular formula C10H18O2 B15300093 1-Ethylcycloheptane-1-carboxylic acid

1-Ethylcycloheptane-1-carboxylic acid

Cat. No.: B15300093
M. Wt: 170.25 g/mol
InChI Key: OEWCRHJFTRBYNG-UHFFFAOYSA-N
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Description

1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-ethylcycloheptane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12)

InChI Key

OEWCRHJFTRBYNG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .

Biological Activity

1-Ethylcycloheptane-1-carboxylic acid (ECHA) is a compound of interest in organic chemistry and biological research due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions, typically involving the oxidation of 1-ethylcycloheptanol. The synthesis route often includes:

  • Alkylation of cycloheptanone using ethyl iodide in the presence of a strong base.
  • Oxidation of the resulting alcohol to form the carboxylic acid using reagents such as potassium permanganate or pyridinium chlorochromate.

The structure of ECHA is characterized by a cycloheptane ring with an ethyl group and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

ECHA exhibits various biological activities, primarily attributed to its ability to interact with biological macromolecules. The mechanisms include:

  • Formation of Schiff Bases : ECHA can react with primary amines to form Schiff bases, which are important intermediates in numerous biochemical processes.
  • Nucleophilic Addition Reactions : The carboxylic acid group can participate in nucleophilic addition, leading to the formation of derivatives that may exhibit diverse biological activities.

Case Studies and Research Findings

Recent studies have explored the biological implications of ECHA, particularly its potential therapeutic properties. Some findings include:

  • Antimicrobial Activity : Research indicates that ECHA derivatives show promise as antimicrobial agents. A study demonstrated that certain derivatives inhibit bacterial growth effectively, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : ECHA has been investigated for its anti-inflammatory effects. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines, indicating a mechanism for alleviating inflammatory conditions.
  • Enzyme Inhibition : ECHA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles, which may be beneficial in conditions such as obesity or diabetes.

Comparative Analysis

To better understand the biological activity of ECHA, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
This compoundCycloheptane ring with ethyl and carboxylic acidAntimicrobial, anti-inflammatory
1-Methylcycloheptane-1-carboxylic acidSimilar structure but with a methyl groupDifferent reactivity profiles
CycloheptanoneLacks carboxylic acid functionalityLess reactive in biological contexts

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